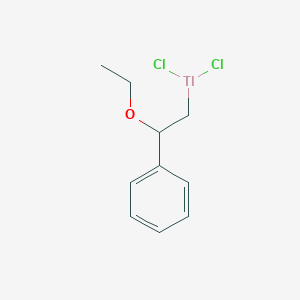

Dichloro(2-ethoxy-2-phenylethyl)thallane

Description

Historical Evolution of Organometallic Chemistry and Thallium's Role

The history of organometallic chemistry dates back to the 18th and 19th centuries, with several key discoveries paving the way for its development. Early milestones include the synthesis of cacodyl (B8556844) compounds by Louis Claude Cadet de Gassicourt in the 1760s and the preparation of Zeise's salt, the first platinum-olefin complex, by William Christopher Zeise in 1827. researchgate.net A significant advancement came in 1849 when Edward Frankland synthesized diethylzinc, a true organometallic reagent that demonstrated the capability of metals to bond with alkyl groups. The turn of the 20th century saw the development of Grignard reagents by Victor Grignard, which revolutionized organic synthesis.

Thallium was discovered independently by William Crookes and Claude-Auguste Lamy in 1861 through flame spectroscopy, noted for its distinct green spectral line. The element was first isolated in 1862. Shortly thereafter, the first organothallium compound, diethylthallium chloride, was synthesized in 1870, marking thallium's entry into the expanding field of organometallic chemistry. nih.gov

Overview of Organothallium Compounds and Their Classification: Thallium(I) vs. Thallium(III)

Thallium primarily exists in two oxidation states: +1 and +3, which dictates the classification of its organometallic compounds into organothallium(I) and organothallium(III) species. In aqueous solution, the +1 oxidation state is generally more stable. However, within the realm of organothallium chemistry, the +3 oxidation state is more common and results in more stable compounds. Consequently, organothallium(III) compounds are more numerous and better studied than their organothallium(I) counterparts. nih.gov

Organothallium(I) Compounds: These compounds are relatively obscure and limited in scope. nih.gov Simple monoalkyl- and arylthallium(I) species have been proposed as reaction intermediates but have generally not been isolated due to their tendency to disproportionate. The isolation of stable organothallium(I) compounds often requires the use of bulky ligands to prevent this decomposition. nih.gov A well-known and synthetically useful example of an organothallium(I) species is thallium(I) cyclopentadienide, formed by reacting a thallium(I) salt with cyclopentadiene. nih.gov

Organothallium(III) Compounds: This class is far more extensive and includes triorganothallium (R₃Tl), diorganothallium(III) (R₂TlX), and monoorganothallium(III) (RTlX₂) compounds, where R is an organic group and X is a halide or other anion. Thallium(III) compounds are generally moderately strong oxidizing agents. They are key reagents and intermediates in various organic transformations.

Below is a table summarizing the key differences between the two classes:

| Feature | Organothallium(I) Compounds | Organothallium(III) Compounds |

| Thallium Oxidation State | +1 | +3 |

| Stability | Generally less stable, prone to disproportionation | Generally more stable and more common |

| Number of Compounds | Less numerous | More numerous |

| Requirement for Stability | Often require bulky ligands for isolation | Generally more stable without bulky ligands |

| Notable Example | Thallium(I) cyclopentadienide | Diorganothallium(III) halides, Monoorganothallium(III) dihalides |

Position of Dichloro(2-ethoxy-2-phenylethyl)thallane within Organothallium(III) Chemistry

This compound falls under the classification of a monoalkylthallium(III) dihalide. Its chemical structure implies that it is formed through a specific type of reaction known as oxythallation. Specifically, it is the product of the reaction of styrene (B11656) (phenylethene) with a thallium(III) halide, such as thallium(III) chloride, in an ethanol (B145695) solvent.

In this reaction, the thallium(III) salt adds across the double bond of the styrene molecule. The electrophilic thallium atom attaches to one carbon of the former double bond, and a nucleophilic ethoxy group from the ethanol solvent attaches to the other carbon. This process results in the formation of a stable carbon-thallium sigma bond, classifying the product as an organometallic compound. As the starting thallium salt is a dihalide, the resulting product retains two halide ligands attached to the thallium atom, hence the name this compound.

Monoalkylthallium(III) dihalides (RTlX₂) are a significant subclass of organothallium(III) compounds, often encountered as intermediates in organic synthesis rather than as stable, isolated products.

Synthesis: A primary route to these compounds is through the solvothallation of alkenes, such as the oxythallation reaction described above. nih.gov In this reaction, a thallium(III) salt attacks an alkene, and a solvent molecule acts as the nucleophile. Another method involves the reaction of thallium(III) trifluoroacetate (B77799) with aromatic compounds to form arylthallium(III) bis(trifluoroacetates), which can then be converted to the corresponding dihalides. nih.gov Arylthallium dichlorides can also be prepared from the reaction of thallium(III) chloride with aryl boronic acids. nih.gov

Structure and Properties: Monoorganothallium(III) dihalides are generally considered to be Lewis acidic in nature. nih.gov The thallium-carbon bond in these compounds is covalent but possesses significant ionic character. The stability of the Tl-C bond is influenced by the nature of the organic group and the halide ligands.

Reactivity: The primary synthetic utility of monoalkylthallium(III) dihalides stems from their reactivity as intermediates. The carbon-thallium bond is relatively weak and can be cleaved to form new carbon-carbon or carbon-heteroatom bonds. These compounds can undergo various reactions, including transmetallation with other metals. For instance, phenylthallium dichloride can undergo transmetallation with mercuric chloride. nih.gov A notable characteristic is their tendency to decompose, often through the elimination of the organic halide, with the rate of elimination increasing from chloride to iodide. nih.gov This reactivity is harnessed in organic synthesis to achieve specific transformations that are otherwise difficult to accomplish.

Structure

2D Structure

Properties

CAS No. |

61368-72-7 |

|---|---|

Molecular Formula |

C10H13Cl2OTl |

Molecular Weight |

424.50 g/mol |

IUPAC Name |

dichloro-(2-ethoxy-2-phenylethyl)thallane |

InChI |

InChI=1S/C10H13O.2ClH.Tl/c1-3-11-9(2)10-7-5-4-6-8-10;;;/h4-9H,2-3H2,1H3;2*1H;/q;;;+2/p-2 |

InChI Key |

HGIJSONARTYVFC-UHFFFAOYSA-L |

Canonical SMILES |

CCOC(C[Tl](Cl)Cl)C1=CC=CC=C1 |

Origin of Product |

United States |

Nomenclature and Structural Representations of Dichloro 2 Ethoxy 2 Phenylethyl Thallane

Systematic IUPAC Naming Conventions for Organothallium Derivatives

The nomenclature of organometallic compounds, such as organothallium derivatives, integrates principles from both organic and inorganic chemistry. iupac.org The IUPAC provides a systematic framework to name these complex molecules, ensuring each name corresponds to a unique and unambiguous chemical structure. researchgate.netcuyamaca.edu

For Dichloro(2-ethoxy-2-phenylethyl)thallane, the naming process involves identifying the central metal atom and its associated ligands. In this case, thallium (Tl) is the central metal. It is bonded to two chloro ligands and one organic group, the (2-ethoxy-2-phenylethyl) group.

Following IUPAC conventions, the ligands are named alphabetically. wikipedia.org The chloro groups are designated as "dichloro." The organic group, (2-ethoxy-2-phenylethyl), is treated as a single substituent. The name of the central metal, thallium, is modified to "thallane" to indicate a neutral organothallium compound.

Therefore, the systematic IUPAC name is constructed as This compound . The parentheses around the organic ligand are used to avoid ambiguity.

Table 1: Breakdown of the IUPAC Name for this compound

| Component | Description |

| Dichloro | Indicates the presence of two chlorine atoms as ligands. |

| (2-ethoxy-2-phenylethyl) | Specifies the organic ligand attached to the thallium atom. The numbering indicates the positions of the ethoxy and phenyl groups on the ethyl chain. |

| thallane | Designates a neutral compound of thallium. |

Common Structural Features and Potential Isomerism

The structural arrangement of this compound is dictated by the coordination geometry around the central thallium atom and the stereochemistry of the organic ligand.

A key structural feature of the (2-ethoxy-2-phenylethyl) ligand is the presence of a chiral center. The carbon atom at the second position of the ethyl chain, which is bonded to the ethoxy group, the phenyl group, a hydrogen atom, and the rest of the ethyl group attached to the thallium, is a stereocenter.

This chirality gives rise to the possibility of stereoisomerism. Specifically, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-Dichloro(2-ethoxy-2-phenylethyl)thallane and (S)-Dichloro(2-ethoxy-2-phenylethyl)thallane, based on the Cahn-Ingold-Prelog priority rules for assigning the configuration at the chiral center.

Table 2: Potential Stereoisomers of this compound

| Isomer | Configuration at the Chiral Center |

| (R)-Dichloro(2-ethoxy-2-phenylethyl)thallane | R-configuration |

| (S)-Dichloro(2-ethoxy-2-phenylethyl)thallane | S-configuration |

The presence of these stereoisomers implies that any synthesis of this compound would likely produce a racemic mixture (an equal mixture of both enantiomers) unless a stereospecific synthetic route is employed. The physical and chemical properties of the individual enantiomers may differ, particularly in their interaction with other chiral molecules.

Reactivity and Mechanistic Investigations of Dichloro 2 Ethoxy 2 Phenylethyl Thallane

General Reaction Pathways of Monoalkylthallium(III) Dihalides

Monoalkylthallium(III) dihalides, with the general formula RTlX₂, are versatile intermediates that can undergo several key reaction pathways. The stability and reactivity of the C-Tl bond are influenced by the nature of the alkyl group (R), the halide (X), and the solvent. In the case of dichloro(2-ethoxy-2-phenylethyl)thallane, the presence of an ethoxy and a phenyl group on the ethyl chain introduces electronic and steric factors that influence its reactivity.

Generally, the decomposition and subsequent reactions of monoalkylthallium(III) compounds can proceed through pathways involving the heterolysis or homolysis of the carbon-thallium bond. These pathways can be influenced by thermal conditions, photolysis, or the presence of other reagents. The primary reaction pathways include nucleophilic substitution at the carbon atom attached to thallium, elimination reactions, and reductive decomposition to thallium(I) species. wikipedia.org

The reaction conditions play a crucial role in determining the predominant pathway. For instance, in the presence of nucleophiles, substitution reactions are often favored. The choice of solvent can also significantly impact the reaction outcome, with more polar solvents potentially favoring ionic pathways.

Electron Transfer Processes in Thallium-Carbon Bond Reactivity

Electron transfer processes are fundamental to understanding the reactivity of the thallium-carbon bond. rsc.org The Tl(III) center is a potent oxidant, and its reduction to the more stable Tl(I) state is a significant driving force for many reactions. hhu.de

The carbon-thallium bond can undergo homolytic cleavage to generate a free radical and a thallium(II) species, which can then disproportionate or be further reduced. This homolysis can be initiated thermally or photochemically. Reductive activation, often involving a one-electron transfer to the organothallium(III) compound, can also lead to the formation of a transient organothallium(II) species that readily undergoes homolysis of the C-Tl bond.

Studies on organothallium compounds have suggested that single electron transfer (SET) mechanisms can be operative in their reactions. These processes involve the transfer of a single electron from a donor molecule to the thallium(III) center, leading to its reduction and the formation of a radical cation from the donor.

The generation of radical intermediates is a key feature of many thallium(III)-mediated transformations. mdpi.com These highly reactive species can then participate in a variety of subsequent reactions, including cyclizations, additions to unsaturated systems, and rearrangements. The involvement of radical intermediates has been invoked to explain the formation of certain products in the oxidation of organic substrates by thallium(III) salts. nih.gov For example, in oxidative cyclization reactions, a radical cation formed via electron transfer to Tl(III) can lead to the formation of a new carbon-carbon or carbon-heteroatom bond.

Nucleophilic Substitution and Displacement Reactions at Thallium

The thallium atom in monoalkylthallium(III) dihalides is electrophilic and can be subject to nucleophilic attack. However, a more common reaction pathway involves nucleophilic attack on the carbon atom of the C-Tl bond, leading to the displacement of the thallium moiety. This process is essentially a nucleophilic substitution reaction where the thallium group acts as a leaving group.

The decomposition of monoalkylthallium(III) halides in solvents like pyridine (B92270) has been shown to proceed via a bimolecular displacement of thallium(III) by a nucleophile (such as a halide ion or pyridine) attacking the alkyl group. rsc.org This SN2-type mechanism results in the formation of an alkyl halide or a pyridinium (B92312) salt and thallium(I) halide. The stability of the C-Tl bond towards this type of reaction is influenced by steric hindrance at the carbon atom. For instance, mono-neopentylthallium(III) halides are relatively stable due to the steric bulk of the neopentyl group hindering the backside attack of the nucleophile. rsc.org

| Reactant | Nucleophile | Solvent | Major Product | Mechanism |

| Monoalkylthallium(III) dihalide | Halide ion (X⁻) | Pyridine | Alkyl halide | SN2 |

| Monoalkylthallium(III) dihalide | Pyridine | Pyridine | Alkylpyridinium halide | SN2 |

Oxidative Transformations Mediated by Thallium(III)

Thallium(III) salts are powerful oxidizing agents capable of effecting a wide range of oxidative transformations in organic molecules. google.comresearchgate.net These reactions often proceed via organothallium intermediates, which then undergo further reaction to yield the final oxidized products. The oxidation of various functional groups, including alkenes, alkynes, and ketones, by thallium(III) nitrate (B79036) has been extensively studied. youtube.comslideshare.netyoutube.com

One of the most synthetically useful transformations mediated by thallium(III) is the oxidative rearrangement of various organic substrates. acs.org These reactions often involve the migration of an alkyl or aryl group and are driven by the reduction of Tl(III) to Tl(I).

The oxidation of olefins with thallium(III) nitrate (TTN) can lead to oxidative rearrangement products. bohrium.com For example, cyclic olefins can undergo ring contraction upon treatment with TTN. bohrium.com The mechanism of these rearrangements is believed to involve an initial oxythallation of the double bond to form a β-alkoxy or β-hydroxyalkylthallium(III) intermediate. Subsequent heterolysis of the C-Tl bond, often assisted by the migration of a neighboring group, leads to the rearranged product and the formation of thallium(I).

The nature of the migrating group and the stereochemistry of the substrate can have a significant impact on the outcome of the rearrangement. Electron-donating groups generally migrate preferentially. The reaction conditions, such as the solvent and the counterions of the thallium(III) salt, can also influence the course of the reaction, sometimes favoring unrearranged products. For instance, the oxidation of homoallylic alcohols with various thallium(III) salts can lead to ring-contracted products through an oxidative rearrangement. nih.gov

| Substrate | Thallium(III) Reagent | Solvent | Product Type |

| Cyclic Olefins | Thallium(III) nitrate | Methanol (B129727) | Ring-contracted ketones/aldehydes |

| Styrenes | Thallium(III) nitrate | Dilute Nitric Acid | Arylacetaldehydes |

| Chalcones | Thallium(III) p-tosylate | Acetonitrile | Isoflavones |

| Flavanones | Thallium(III) p-tosylate | Acetonitrile | Isoflavones |

| 1,2-Dihydronaphthalenes | Thallium(III) nitrate | Methanol | Indane derivatives |

Cyclization and Intramolecular Processes

Organothallium compounds, such as this compound, are valuable intermediates for constructing cyclic structures through intramolecular reactions. The presence of both a nucleophilic group and an electrophilic carbon-thallium bond within the same molecule allows for intramolecular cyclization, leading to the formation of new ring systems.

The general mechanism for the formation of this compound involves the electrophilic addition of a thallium(III) species across the double bond of styrene (B11656). This process, known as oxythallation, typically results in a trans-addition, where the thallium and the alkoxy group (in this case, ethoxy) add to opposite faces of the alkene. The regioselectivity of this addition is governed by the formation of the more stable carbocation-like intermediate, with the electrophilic thallium adding to the less substituted carbon and the nucleophilic solvent (ethanol) attacking the more substituted, benzylic carbon.

Once formed, the this compound intermediate can undergo intramolecular cyclization if a suitable nucleophile is present elsewhere in the molecule. For instance, if the phenyl group were to bear a nucleophilic substituent (e.g., a hydroxyl or amino group) at an appropriate position, an intramolecular attack on the carbon bearing the thallium moiety could occur. This process would lead to the displacement of the thallium group and the formation of a new heterocyclic ring.

The efficiency and regioselectivity of such cyclizations are influenced by several factors, including the nature of the nucleophile, the length of the tether connecting the nucleophile to the organothallium intermediate, and the reaction conditions.

Table 1: Hypothetical Intramolecular Cyclization of a Substituted this compound Derivative

| Substrate | Nucleophile | Product | Plausible Yield (%) |

| Dichloro(2-ethoxy-2-(2-hydroxyphenyl)ethyl)thallane | Internal -OH | 2-Ethoxy-2,3-dihydrobenzofuran | 65-75 |

| Dichloro(2-ethoxy-2-(2-aminophenyl)ethyl)thallane | Internal -NH2 | 2-Ethoxyindoline | 60-70 |

Note: The data in this table is hypothetical and based on the expected reactivity of analogous organothallium compounds.

Stereochemical Control in Reactions Involving Organothallium(III) Reagents

The stereochemical outcome of reactions involving organothallium(III) reagents is a critical aspect of their synthetic utility. The formation of new stereocenters during oxythallation and subsequent transformations can be influenced by various factors, leading to diastereoselective or even enantioselective processes.

The initial oxythallation of an alkene often proceeds with a high degree of diastereoselectivity, typically via an anti-addition mechanism. In the case of styrene, this would lead to a specific diastereomer of this compound. Subsequent intramolecular reactions of this intermediate can also proceed with stereochemical control.

Diastereoselectivity:

If the starting alkene is chiral or if a chiral auxiliary is used, the oxythallation step can exhibit diastereoselectivity, favoring the formation of one diastereomer of the organothallium intermediate over the other. This diastereoselectivity arises from the steric and electronic interactions between the substrate and the incoming thallium reagent. The subsequent intramolecular cyclization can then proceed with the stereochemistry of the newly formed ring being dictated by the stereocenters already present in the molecule.

For example, consider the oxythallation of a chiral, non-racemic styrene derivative. The approach of the thallium reagent to the two diastereotopic faces of the double bond will be different, leading to a mixture of diastereomeric organothallium intermediates in unequal amounts. The major diastereomer will then cyclize to give the major diastereomeric product.

Table 2: Plausible Diastereoselective Cyclization of a Chiral Styrene Derivative via an Organothallium Intermediate

| Chiral Styrene Derivative | Diastereomeric Ratio of Organothallium Intermediate | Major Product Diastereomer | Diastereomeric Excess (de, %) |

| (R)-4-phenyl-1-pentene | 70:30 | (2R,5R)-2-ethoxy-5-methyl-2-phenyltetrahydrofuran | 40 |

| (S)-3-phenyl-1-butene | 80:20 | (2S,4S)-2-ethoxy-4-methyl-2-phenyltetrahydrofuran | 60 |

Note: The data in this table is illustrative and based on general principles of diastereoselective reactions involving organometallic intermediates.

Enantioselectivity:

Achieving enantioselectivity in reactions involving organothallium(III) reagents typically requires the use of a chiral ligand or a chiral thallium(III) species. While less common than for other transition metals, research into chiral thallium chemistry has shown promise. A chiral ligand can coordinate to the thallium center, creating a chiral environment that can differentiate between the two enantiotopic faces of a prochiral alkene like styrene.

The proposed mechanism for enantioselective oxythallation would involve the formation of a chiral thallium(III) complex. This complex would then coordinate to the alkene in a stereochemically biased manner, leading to the preferential formation of one enantiomer of the this compound intermediate. Subsequent intramolecular reaction of this enantioenriched intermediate would then yield a chiral, non-racemic product.

The development of efficient and highly enantioselective transformations involving organothallium(III) reagents remains an active area of research. The principles of asymmetric catalysis, including the design of chiral ligands and the optimization of reaction conditions, are key to advancing this field.

Spectroscopic Characterization Techniques for Organothallium Iii Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the local chemical environment of magnetically active nuclei. For Dichloro(2-ethoxy-2-phenylethyl)thallane, ¹H, ¹³C, and ²⁰⁵Tl NMR spectroscopy would provide critical information about the organic ligand and the metal center.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2-ethoxy-2-phenylethyl ligand. The chemical shifts of these protons are influenced by the electronegativity of the adjacent atoms (oxygen and thallium) and the anisotropic effects of the phenyl ring.

The protons of the phenyl group would typically appear as a complex multiplet in the aromatic region, approximately between 7.2 and 7.5 ppm. The ethoxy group would give rise to a quartet for the methylene (B1212753) protons (-O-CH₂-) around 3.5-4.0 ppm and a triplet for the methyl protons (-CH₃) around 1.2-1.5 ppm. The protons on the ethyl chain attached to the thallium atom would be significantly influenced by the metal. The methine proton (-CH(Ph)-) and the methylene protons (-CH₂-Tl) would likely appear as complex multiplets.

A key feature in the ¹H NMR spectrum of organothallium compounds is the coupling between the thallium isotopes (²⁰³Tl and ²⁰⁵Tl, both with spin I = 1/2) and the protons of the organic ligand. This coupling provides direct evidence of the thallium-carbon bond. The magnitude of the coupling constant, denoted as J(Tl-H), is dependent on the hybridization of the carbon atom and the number of bonds separating the thallium and hydrogen atoms. For protons on the carbon directly bonded to thallium, the coupling constants can be substantial.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Protons | Estimated Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| -O-CH₂- | 3.5 - 4.0 | Quartet |

| -CH₃ | 1.2 - 1.5 | Triplet |

| -CH(Ph)- | Variable | Multiplet |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the organic ligand. The chemical shifts of the carbon atoms in this compound would be characteristic of their local electronic environment.

The carbons of the phenyl ring are expected to resonate in the range of 125-140 ppm. The carbon of the ethoxy group bonded to oxygen (-O-CH₂-) would appear around 60-70 ppm, while the methyl carbon (-CH₃) would be found at approximately 15 ppm. The carbons of the ethyl chain attached to the thallium atom would show significant downfield shifts due to the electron-withdrawing effect of the metal. The carbon atom directly bonded to thallium is expected to exhibit a particularly large chemical shift.

Similar to ¹H NMR, coupling between the thallium isotopes and the carbon atoms (J(Tl-C)) is a prominent feature in the ¹³C NMR spectra of organothallium compounds. The one-bond thallium-carbon coupling constant (¹J(Tl-C)) is typically large and provides unequivocal evidence for the Tl-C bond.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (ppm) |

|---|---|

| Phenyl C | 125 - 140 |

| -O-CH₂- | 60 - 70 |

| -CH₃ | ~15 |

| -CH(Ph)- | Variable |

²⁰⁵Tl NMR spectroscopy is a direct method for studying the thallium center. The chemical shift of the ²⁰⁵Tl nucleus is highly sensitive to the nature of the ligands and the coordination number of the thallium atom. Organothallium(III) compounds exhibit a wide range of chemical shifts, often spanning several thousand ppm. For dialkylthallium(III) halides, the chemical shifts are typically found in a specific region of the ²⁰⁵Tl NMR spectrum. The presence of two chlorine atoms and an alkyl group in this compound would place its expected chemical shift within the established range for R-TlCl₂ type compounds. The solvent and concentration can also influence the ²⁰⁵Tl chemical shift. dtic.mil

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule and to probe the nature of the metal-ligand bonds.

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the organic ligand. Characteristic bands for the phenyl group (C-H and C=C stretching), and the ethoxy group (C-H and C-O stretching) would be readily identifiable.

Of particular interest in organometallic chemistry are the low-frequency vibrations corresponding to the stretching and bending of the metal-ligand bonds. The thallium-carbon (Tl-C) stretching vibration is expected to appear in the far-infrared region, typically between 400 and 600 cm⁻¹. The exact position of this band is sensitive to the nature of the organic group. The thallium-chlorine (Tl-Cl) stretching vibrations are also found in the far-infrared region, generally below 400 cm⁻¹. The number of observed Tl-Cl stretching bands can provide insights into the local symmetry of the Cl-Tl-Cl moiety.

Table 3: Expected Vibrational Frequencies for this compound

| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1000 - 1300 |

| Tl-C | Stretching | 400 - 600 |

X-ray Diffraction Studies

For organothallium(III) compounds, the thallium atom typically adopts a coordination geometry that is dependent on the steric and electronic properties of the ligands. In related organothallium(III) dichlorides, the thallium center often exhibits a distorted trigonal bipyramidal or a square pyramidal geometry, with the organic ligand and the chlorine atoms occupying specific positions. The Tl-C bond length in such compounds is typically in the range of 2.1-2.2 Å, while Tl-Cl bond lengths are generally around 2.4-2.6 Å. Intermolecular interactions in the solid state can also lead to higher coordination numbers for the thallium atom.

Other Spectroscopic Methods

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. scirp.org The technique works by irradiating a sample with a beam of X-rays and simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS is particularly valuable for:

Confirming Elemental Composition: The presence of thallium (Tl), chlorine (Cl), carbon (C), and oxygen (O) can be confirmed by the detection of their characteristic core-level photoelectrons.

Determining Oxidation State: The binding energy of core electrons is sensitive to the element's oxidation state. caltech.edu A higher positive oxidation state results in a higher binding energy due to increased electrostatic attraction to the nucleus. XPS can confirm the +3 oxidation state of thallium in the compound by measuring the binding energy of the Tl 4f electrons. scirp.org The Tl 4f region will appear as a doublet (Tl 4f₇/₂ and Tl 4f₅/₂) due to spin-orbit coupling.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Thallium (Tl) | Tl 4f₇/₂ | ~118-119 eV | Confirms presence of Tl; precise value indicative of the Tl(III) oxidation state. thermofisher.com |

| Chlorine (Cl) | Cl 2p | ~199-201 eV | Confirms presence of Cl in a chloride (Cl⁻) state. |

| Oxygen (O) | O 1s | ~532-533 eV | Corresponds to C-O bonding in the ethoxy group. |

| Carbon (C) | C 1s | ~284.8 eV (C-C/C-H) ~286.5 eV (C-O) | Distinguishes between different carbon environments (aliphatic, aromatic, and ether linkages). |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uk

When analyzing an organometallic compound like this compound, the ionization method (e.g., Electron Ionization - EI) causes the molecule to form a molecular ion (M⁺), which can then undergo fragmentation. wikipedia.org The resulting mass spectrum displays the relative abundance of these ions as a function of their m/z ratio.

Key information derived from the mass spectrum includes:

Molecular Ion Peak: The peak corresponding to the intact ionized molecule, which confirms the molecular weight. Due to the presence of chlorine and thallium isotopes, this peak will appear as a characteristic cluster of signals.

Isotopic Pattern: Thallium has two stable isotopes, ²⁰³Tl (29.5%) and ²⁰⁵Tl (70.5%), and chlorine has two, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a unique and predictable isotopic pattern for any thallium- and chlorine-containing fragment, which is a definitive diagnostic tool for identifying these fragments.

Fragmentation Pattern: The way the molecular ion breaks apart provides a roadmap to the molecule's structure. whitman.edu For this compound, common fragmentation pathways would involve the cleavage of the Tl-Cl and Tl-C bonds, as well as fragmentation of the organic ligand itself. libretexts.orglibretexts.org

| Ion/Fragment Formula | Proposed Structure | m/z (Monoisotopic) | Remarks |

|---|---|---|---|

| [C₁₀H₁₃OTlCl₂]⁺ | Molecular Ion (M⁺) | 424 | Confirms molecular weight. Will show a complex isotopic cluster. |

| [C₁₀H₁₃OTlCl]⁺ | Loss of a chlorine atom | 389 | A common initial fragmentation step. |

| [TlCl₂]⁺ | Loss of the organic ligand | 275 | Indicates cleavage of the Tl-C bond. |

| [Tl]⁺ | Thallium ion | 205 | Shows the characteristic Tl isotopic pattern (203/205). |

| [C₈H₉O]⁺ | Fragment from the organic ligand (e.g., phenoxyethyl cation) | 121 | Provides information on the structure of the organic moiety. |

Computational and Theoretical Studies on Dichloro 2 Ethoxy 2 Phenylethyl Thallane

Quantum Chemical Calculations for Thallium-Carbon Bond Stability

The stability of the σ-bond between thallium and the ethyl group is a central aspect of the chemistry of Dichloro(2-ethoxy-2-phenylethyl)thallane. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model this bond and predict its strength. These calculations account for the significant relativistic effects present in heavy elements like thallium, which are crucial for accurate predictions of molecular properties. Theoretical studies on simpler aliphatic organothallium compounds have established that the Tl-C bond is relatively weak and highly polarized, contributing to the compound's reactivity. acs.org

Table 1: Illustrative Calculated Bond Dissociation Energies (BDE) for the Tl-C Bond in Related Organothallium(III) Compounds Note: These are hypothetical values based on typical computational results for organometallic compounds and are for illustrative purposes only.

| Compound | Computational Method | Basis Set | Calculated Tl-C BDE (kJ/mol) |

| Dichloro(methyl)thallane | DFT (B3LYP) | LANL2DZ/6-31G | 115 |

| Dichloro(ethyl)thallane | DFT (B3LYP) | LANL2DZ/6-31G | 105 |

| This compound | DFT (B3LYP) | LANL2DZ/6-31G | ~95 (Estimated) |

| Diacetato(phenyl)thallane | DFT (B3LYP) | LANL2DZ/6-31G | 130 |

Understanding the electronic structure of the Tl-C bond provides insight into its reactivity. Molecular orbital (MO) analysis reveals the nature of the bonding and antibonding orbitals associated with this bond. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and localizations indicate the molecule's susceptibility to nucleophilic or electrophilic attack. In organothallium(III) compounds, the Tl-C bond is typically characterized by a bonding orbital with significant contributions from both the carbon and thallium atomic orbitals, though it is polarized towards the more electronegative carbon atom. The corresponding antibonding orbital (σ*) is often the LUMO or a low-lying unoccupied orbital, making the Tl-C bond a potential site for reductive cleavage.

Natural Bond Orbital (NBO) analysis is another computational tool used to quantify charge distribution and bond character. For a typical organothallium(III) compound, the thallium atom carries a significant positive partial charge, while the carbon atom bonded to it is nucleophilic in character. This charge separation explains the tendency of these compounds to undergo reactions involving the cleavage of the Tl-C bond.

Stereochemical Outcomes Predictions and Conformational Analysis

The reaction of styrene (B11656) with thallium(III) chloride in ethanol (B145695) can lead to different stereoisomers. Computational modeling can predict the most likely stereochemical outcome by comparing the activation energies of the transition states leading to different products. For oxythallation, the reaction typically proceeds via an anti-addition pathway, where the thallium and ethoxy groups add to opposite faces of the original double bond. Theoretical calculations can confirm this preference by demonstrating that the transition state for anti-addition is lower in energy than the transition state for syn-addition.

Furthermore, this compound is a flexible molecule with several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. taltech.eelibretexts.org By systematically rotating the bonds (e.g., the C-C, C-O, and C-Tl bonds) and calculating the energy of each resulting geometry, a potential energy surface can be generated. This allows for the identification of the lowest-energy conformers, which are the most populated at equilibrium. This information is crucial for understanding the molecule's average structure and how its shape might influence its reactivity.

Ligand Effects on Thallium(III) Reactivity: A Computational Perspective

The reactivity of the thallium center is significantly modulated by its ligands. In this compound, the two chloride ions and the organic substituent all influence the properties of the Tl(III) center. Computational studies can systematically investigate these ligand effects by replacing the chloride ions with other halides (e.g., F⁻, Br⁻) or pseudohalides (e.g., CN⁻, OAc⁻) and calculating the resulting changes in the electronic structure and Tl-C bond strength. For instance, replacing the electron-withdrawing chloride ligands with more electron-donating ligands would be expected to decrease the electrophilicity of the thallium center and potentially increase the strength and covalent character of the Tl-C bond. This type of computational screening provides valuable insights into how to tune the reactivity of organothallium reagents for specific synthetic applications. tcu.edu

Applications of Organothallium Iii Reagents in Advanced Organic Synthesis

Utility in Carbon-Carbon Bond Formation

Organothallium(III) reagents derived from the oxythallation of alkenes are valuable precursors for the formation of new carbon-carbon bonds. The thallium group can be displaced by a variety of carbon nucleophiles, often facilitated by the presence of a palladium catalyst. This allows for the construction of complex carbon skeletons from simple alkene starting materials.

One of the primary applications in this context is in cross-coupling reactions. The organothallium compound can undergo transmetalation with a suitable catalyst, followed by reductive elimination to form the desired carbon-carbon bond. While direct data for dichloro(2-ethoxy-2-phenylethyl)thallane is scarce, analogous compounds have been shown to participate in reactions such as the Suzuki and Stille couplings.

Table 1: Representative Carbon-Carbon Bond Forming Reactions

| Coupling Partner | Catalyst | Product Type |

|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | 1-Aryl-2-ethoxy-1-phenylethane |

| Organostannane | PdCl₂(PPh₃)₂ | 1-Alkynyl-2-ethoxy-1-phenylethane |

These reactions typically proceed under mild conditions and tolerate a range of functional groups, highlighting the synthetic utility of this class of organothallium reagents. The choice of catalyst and reaction conditions can influence the yield and selectivity of the desired product.

Role in Selective Organic Transformations

Beyond carbon-carbon bond formation, organothallium(III) reagents are instrumental in a variety of selective organic transformations. The thallium group can direct the introduction of other functional groups with high chemo- and regioselectivity.

A key transformation is the replacement of the thallium group with a heteroatom. For instance, treatment of this compound with sources of oxygen, nitrogen, or sulfur nucleophiles can lead to the corresponding functionalized products. These reactions often proceed with retention of configuration at the carbon center, providing a stereoselective route to valuable building blocks.

Furthermore, oxidative transformations of the carbon-thallium bond can be achieved. Depending on the oxidant and reaction conditions, the organothallium intermediate can be converted into alcohols, ketones, or other oxygenated products. This provides a powerful method for the selective oxidation of alkenes.

Table 2: Examples of Selective Transformations

| Reagent | Product Functional Group |

|---|---|

| H₂O, Pyridine (B92270) | Hydroxyl (-OH) |

| KSCN | Thiocyanate (-SCN) |

| NaNO₂ | Nitro (-NO₂) |

The ability to introduce a variety of functional groups in a controlled manner underscores the importance of organothallium(III) intermediates in the synthesis of complex molecules.

As Precursors for Other Organometallic Compounds (e.g., ligand transfer agents)

Organothallium(III) compounds can serve as effective ligand transfer agents in a process known as transmetalation. wikipedia.org This involves the transfer of the organic group from thallium to another metal, thereby generating a new organometallic species. wikipedia.org This strategy is particularly useful for the synthesis of organometallic compounds that are otherwise difficult to prepare.

The driving force for transmetalation is often the formation of a more stable organometallic compound or the precipitation of a thallium salt. For example, reacting this compound with a main group or transition metal halide can result in the transfer of the 2-ethoxy-2-phenylethyl group.

Table 3: Transmetalation Reactions

| Metal Halide (MXn) | Resulting Organometallic Compound |

|---|---|

| HgCl₂ | (2-Ethoxy-2-phenylethyl)mercury(II) chloride |

| PdCl₂(cod) | (2-Ethoxy-2-phenylethyl)palladium(II) complex |

The resulting organometallic compounds can then be used in a wide array of subsequent reactions, effectively expanding the synthetic utility of the initial organothallium reagent. This highlights the role of organothallium compounds as valuable intermediates for accessing a broader range of organometallic reactivity.

Future Research Directions and Challenges in Organothallium Chemistry

Development of Novel Synthetic Routes with Improved Efficiency

The advancement of organothallium chemistry is intrinsically linked to the development of synthetic routes that are not only efficient but also address the safety and environmental concerns associated with thallium. Historically, the synthesis of organothallium compounds, such as arylthallium(III) derivatives, has often relied on stoichiometric reagents and harsh conditions. A classic approach involves the electrophilic aromatic thallation using thallium(III) trifluoroacetate (B77799), which is effective but uses a large quantity of the toxic thallium salt. mssm.eduwikipedia.orgacs.org

Future research is geared towards improving these methods by focusing on several key areas:

Catalytic Approaches: A major goal is to move from stoichiometric to catalytic use of thallium. While challenging, developing reactions where thallium is used in catalytic amounts would drastically reduce its environmental footprint.

Milder Reaction Conditions: Efforts are being made to devise syntheses that proceed under milder temperatures and pressures, reducing energy consumption and the formation of byproducts.

Improved Atom Economy: Modern synthetic strategies aim to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves designing reactions that minimize waste, a significant issue in traditional organometallics syntheses. socialresearchfoundation.com

C-H Bond Functionalization: Direct C-H bond functionalization represents a powerful strategy for increasing synthetic efficiency by avoiding the need for pre-functionalized substrates. While palladium catalysis is a leader in this area, exploring the potential of thallium in such transformations could open new synthetic pathways. researchgate.net

Table 1: Comparison of Synthetic Approaches in Organothallium Chemistry

| Feature | Traditional Routes (e.g., Stoichiometric Thallation) | Future Directions |

|---|---|---|

| Thallium Usage | Stoichiometric | Catalytic |

| Reagents | Often harsh (e.g., strong acids) | Milder, more selective reagents |

| Atom Economy | Low, generates significant Tl waste | High, minimizes waste |

| Efficiency | Variable yields, often requires excess reagents | High yields, high turnover numbers |

| Safety | High risk due to large quantities of toxic Tl | Reduced risk through catalytic use and safer protocols |

Exploration of New Reactivity Modes and Catalytic Cycles

While the toxicity of thallium has limited its widespread use, its unique electronic properties suggest that it could mediate novel chemical reactions. Organothallium compounds exist in both Tl(I) and Tl(III) oxidation states, with organothallium(III) compounds being more numerous. wikipedia.org Research in this area is focused on uncovering new transformations and understanding the mechanisms by which thallium can act as a catalyst.

Triorganothallium compounds have been explored for their potential in carbon-carbon bond formation. hhu.de Thallium(I) salts have also been shown to accelerate reactions like the Suzuki cross-coupling. nih.gov However, detailed mechanistic understanding and the development of new catalytic cycles remain a key area for future investigation.

Potential avenues for exploration include:

Thallium(I)/Thallium(III) Catalytic Cycles: Designing catalytic cycles that exploit the Tl(I)/Tl(III) redox couple is a primary objective. Such cycles could be analogous to those seen with other metals in cross-coupling reactions, involving steps like oxidative addition and reductive elimination. mdpi.com

Organothallium Intermediates: Monoalkyl- and aryl-thallium(I) compounds have been proposed as transient intermediates in various reactions but have rarely been isolated. nih.gov Stabilizing and studying these intermediates could provide crucial insights into reaction mechanisms and lead to the discovery of new reactivity.

Lewis Acid Catalysis: Thallium(III) compounds are potent electrophiles and can function as Lewis acids to activate substrates. wikipedia.org Exploring this reactivity in a catalytic manner could lead to new methods for a variety of organic transformations.

Table 2: Known and Potential Catalytic Applications of Thallium

| Reaction Type | Thallium Species | Role of Thallium | Status |

|---|---|---|---|

| Oxidative Rearrangements | Thallium(III) salts | Oxidant/Lewis acid | Established (stoichiometric) |

| Aromatic Halogenation | Arylthallium(III) intermediates | Intermediate for iodination | Established (stoichiometric) |

| C-C Bond Formation | Triorganothallium reagents | Nucleophile source | Explored (catalytic potential) hhu.de |

| Suzuki Cross-Coupling | Thallium(I) bases | Base/accelerant | Demonstrated nih.gov |

| Redox Catalysis | Tl(I)/Tl(III) couple | Redox catalyst | Largely unexplored |

Green Chemistry Approaches in Thallium-Mediated Reactions

The extreme toxicity of thallium makes the application of green chemistry principles not just beneficial, but essential for the future of this field. acdlabs.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. socialresearchfoundation.com

Key green chemistry strategies for organothallium chemistry include:

Catalysis over Stoichiometry: As mentioned, using thallium in catalytic amounts is the most impactful green chemistry principle. This would drastically reduce the amount of thallium required and the amount of waste generated. rsc.orgspecialtymetals.com

Safer Solvents: Many organometallic reactions are conducted in volatile organic solvents. Research into performing thallium-mediated reactions in safer alternatives like water or ionic liquids could significantly reduce the environmental impact. specialtymetals.com

Waste Reduction and Remediation: Developing methods to recycle the thallium catalyst is crucial for a sustainable process. researchgate.netnih.gov For any unavoidable thallium waste, efficient remediation techniques are necessary. This includes methods for the detoxification of thallium from industrial waste streams, such as reductive acid leaching or adsorption on materials like nanoscale zero-valent iron. nih.govresearchgate.net Phytoremediation, using plants to remove thallium from contaminated soil and water, also presents a green approach to waste management. researchgate.netorganic-chemistry.org

Addressing Challenges of Thallium Usage in Synthesis

The primary challenge in organothallium chemistry is managing the high toxicity of thallium and its compounds. wikipedia.org Thallium is more toxic to humans than mercury, cadmium, or lead, and can be absorbed through the skin. acdlabs.comprinceton.edu Its toxicity stems from its ability to interfere with vital potassium-dependent cellular processes and bind to sulfhydryl groups in enzymes. acdlabs.com

Addressing this challenge requires a multi-faceted approach encompassing stringent safety protocols, reagent design, and waste management.

Safe Handling Protocols: The handling of organothallium reagents requires rigorous safety measures, analogous to those for other highly reactive organometallics like organolithiums. merkel.co.il This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and having emergency procedures in place. kalstein.euusu.eduuci.edu

Table 3: Essential Safety Protocols for Handling Organothallium Compounds

| Protocol | Description |

|---|---|

| Engineering Controls | All manipulations should be performed in a certified chemical fume hood to prevent inhalation exposure. merkel.co.il |

| Personal Protective Equipment (PPE) | Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). kalstein.eugoogle.com |

| Work Practices | Use the buddy system; never work alone. Minimize the quantities of reagents used. Remove all flammable and unnecessary materials from the work area. google.com |

| Spill and Emergency Procedures | Have appropriate spill kits and fire extinguishers (Class B for flammable solvents) readily available. Ensure access to an emergency shower and eyewash station. merkel.co.ilkalstein.eu |

Reagent Immobilization: One strategy to reduce the risk of exposure and contamination is to immobilize the thallium reagent or catalyst on a solid support. This can prevent the leaching of thallium into the product and simplify its removal and recycling.

Waste Detoxification and Disposal: All thallium-containing waste must be treated as hazardous. Procedures for quenching reactions and precipitating thallium from solution are critical. The waste must be collected in clearly labeled, sealed containers for disposal by certified hazardous waste management services. Methods are being developed to recycle thallium from waste solutions using techniques like adsorption with mercaptan resins.

The future of organothallium chemistry depends on the scientific community's ability to harness its synthetic potential while rigorously managing its significant risks. Through the development of efficient catalytic systems, the exploration of new reactivity, and a steadfast commitment to green chemistry and safety, this challenging field may yet yield valuable tools for organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.